molecular formula C20H22O6 B1203589 Multiradiatin CAS No. 58262-52-5

Multiradiatin

Cat. No.: B1203589
CAS No.: 58262-52-5
M. Wt: 358.4 g/mol
InChI Key: AUJNARNSAAQNAK-WWHLYTOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Multiradiatin (C₂₀H₂₂O₆; molecular weight 358.39 g/mol) is a sesquiterpene lactone isolated from Baileya multiradiata (desert marigold), a plant traditionally used in herbal medicine . It belongs to the pseudoguaianolide subclass, characterized by a bicyclic lactone framework with a γ-lactone ring and multiple oxygenated substituents. This compound exhibits potent antineoplastic activity, particularly against murine P388 leukemia (ED₅₀ = 0.02 μg/mL in vitro), KB nasopharyngeal carcinoma (EC = 0.12 μg/mL), and L1210 leukemia (EC = 0.028 μg/mL) . Its mechanism involves inhibition of microtubule assembly and disruption of cancer cell proliferation pathways .

Properties

CAS No.

58262-52-5

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(3aS,5S,5aS,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-2,4,8-trioxo-5,5a,9,9a-tetrahydro-3aH-azuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10,12,15,17-18H,4H2,1-3,5H3/t10-,12-,15+,17-,18-,20-/m0/s1

InChI Key

AUJNARNSAAQNAK-WWHLYTOASA-N

SMILES

CC1C2C=CC(=O)C2(C(C3C(C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@H]3[C@@H](C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C

Canonical SMILES

CC1C2C=CC(=O)C2(C(C3C(C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Radiatin

  • Structure : Radiatin (C₂₀H₂₂O₆) is an isomer of this compound, differing in the stereochemistry of the C-8 and C-9 hydroxyl groups .
  • Source : Also isolated from Baileya multiradiata .
  • Activity : Demonstrates superior antineoplastic potency against P388 leukemia (ED₅₀ = 0.01 μg/mL) compared to this compound, likely due to enhanced cellular uptake from its acetylated hydroxyl groups .

Fastigilin C

  • Structure: A pseudoguaianolide with an additional epoxide group at C-4/C-5 .
  • Source : Baileya multiradiata .
  • Activity : Exhibits broad-spectrum cytotoxicity (ED₅₀ = 0.008 μg/mL for P388), surpassing this compound in efficacy. The epoxide moiety enhances DNA alkylation, contributing to its higher potency .

Multigilin

  • Structure : Contains a hydroxyl group at C-3 instead of the acetyl group in this compound .
  • Source : Baileya multiradiata .
  • Activity : Moderate activity against L1210 leukemia (EC = 0.05 μg/mL), less potent than this compound. The absence of acetylation reduces membrane permeability .

Argentatin A Analogues

  • Structure: Triterpenoids with a lanostane skeleton, structurally distinct from sesquiterpene lactones but functionally similar in targeting cancer cells .
  • Activity: IC₅₀ values range from 0.1–1.2 μM against human carcinoma lines, comparable to this compound but with higher toxicity to normal cells .

Pharmacological Data Comparison

Compound Molecular Formula Source Key Antineoplastic Activity (ED₅₀/EC, μg/mL) Structural Distinction
This compound C₂₀H₂₂O₆ Baileya multiradiata P388: 0.02; KB: 0.12; L1210: 0.028 Acetylated C-3 hydroxyl group
Radiatin C₂₀H₂₂O₆ Baileya multiradiata P388: 0.01; L1210: 0.015 Stereochemistry at C-8/C-9
Fastigilin C C₂₀H₂₂O₇ Baileya multiradiata P388: 0.008; KB: 0.06 Epoxide at C-4/C-5
Multigilin C₂₀H₂₄O₆ Baileya multiradiata L1210: 0.05 Hydroxyl group at C-3
Argentatin A C₃₀H₄₈O₃ Synthetic derivatives HCT-116: 0.1 μM Lanostane triterpenoid skeleton

Functional and Mechanistic Insights

  • Bioavailability : this compound’s acetyl group improves lipophilicity compared to hydroxylated analogues like Multigilin, enhancing tumor penetration .
  • Synthetic Accessibility : this compound’s complex stereochemistry poses challenges in total synthesis, whereas Argentatin A derivatives are more amenable to modular synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Multiradiatin
Reactant of Route 2
Multiradiatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.